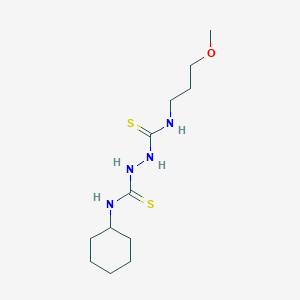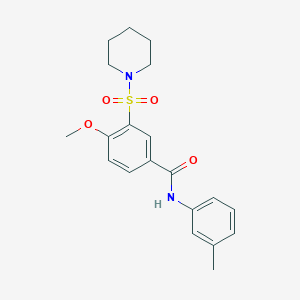![molecular formula C17H15N3O3S B4846616 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4846616.png)
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide, commonly known as Fustel, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Fustel is a small molecule that belongs to the class of thioacetamide compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Fustel has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Fustel has also been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in various cellular processes such as DNA repair, cell death, and inflammation.
Wirkmechanismus
The mechanism of action of Fustel involves the inhibition of PARP activity, which leads to the prevention of DNA damage and cell death. PARP inhibition has been found to have therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Fustel has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Fustel has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Fustel has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, Fustel has been found to improve mitochondrial function and reduce apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
Fustel has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, Fustel also has some limitations, such as its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, Fustel has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in in vitro and in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on Fustel. One potential direction is to investigate the therapeutic potential of Fustel in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to optimize the synthesis method of Fustel to improve its bioavailability and efficacy. Furthermore, the development of Fustel analogs with improved pharmacological properties could also be a potential direction for future research.
Conclusion:
In conclusion, Fustel is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of Fustel involves the reaction of 2-methoxybenzoyl chloride with 2-mercaptopyrimidine in the presence of a base such as triethylamine. Fustel has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanism of action involves the inhibition of PARP activity, which leads to the prevention of DNA damage and cell death. Fustel has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in aqueous solutions and cytotoxic effects at high concentrations. There are several future directions for the research on Fustel, including investigating its therapeutic potential in various diseases, optimizing its synthesis method, and developing Fustel analogs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-6-3-2-5-12(14)19-16(21)11-24-17-18-9-8-13(20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYAYIYKLYYHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



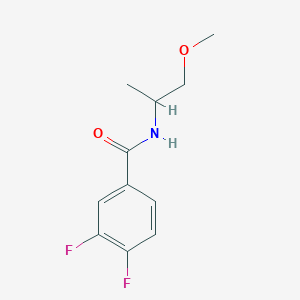
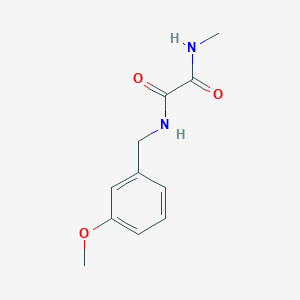
![2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4846552.png)

![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)
![2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4846573.png)
![5-(benzylthio)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B4846587.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4846592.png)
![N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4846606.png)
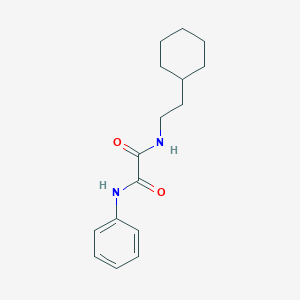
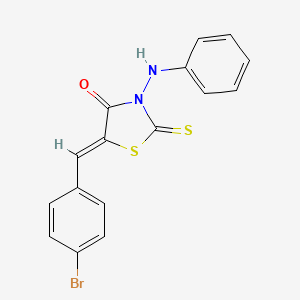
![methyl 2-({[(2-ethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4846625.png)
